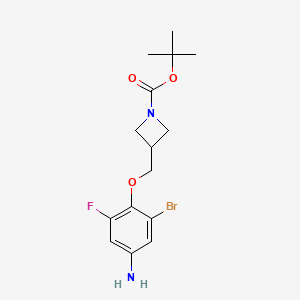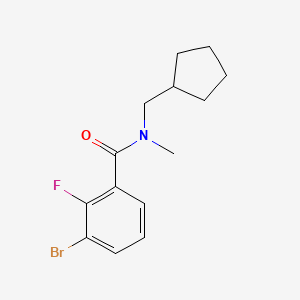
ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, an allyl group, and a bromine atom attached to the imidazole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using allyl halides in the presence of a base.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazole ring or the substituents.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.
Major Products:
- Substituted imidazole derivatives
- Carboxylic acids from ester hydrolysis
- Oxidized or reduced imidazole compounds
科学研究应用
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and infectious diseases often involves this compound.
Industry: It is utilized in the development of agrochemicals, dyes, and materials science.
作用机制
The mechanism of action of ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the allyl group can participate in covalent bonding or non-covalent interactions with target sites, leading to inhibition or modulation of biological pathways. The ethyl ester group may enhance the compound’s solubility and bioavailability, facilitating its transport to target sites.
相似化合物的比较
Ethyl 1-allyl-2-bromo-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-bromo-1H-imidazole-4-carboxylate: Lacks the allyl group, which may affect its reactivity and biological activity.
1-Allyl-2-bromo-1H-imidazole-4-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and bioavailability.
1-Allyl-2-chloro-1H-imidazole-4-carboxylate: Contains a chlorine atom instead of bromine, which can alter its chemical reactivity and interaction with biological targets.
属性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
ethyl 2-bromo-1-prop-2-enylimidazole-4-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(11-9(12)10)8(13)14-4-2/h3,6H,1,4-5H2,2H3 |
InChI 键 |
BIKFXJMSPJTEAW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C(=N1)Br)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)




![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)







